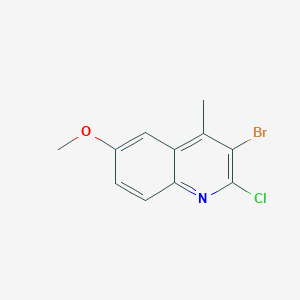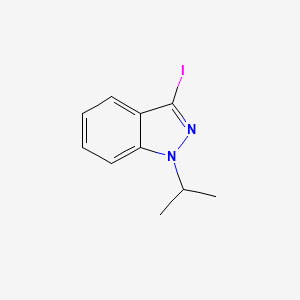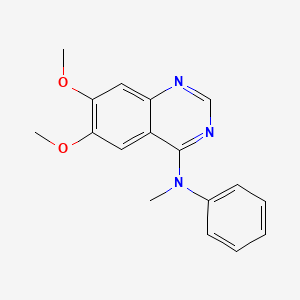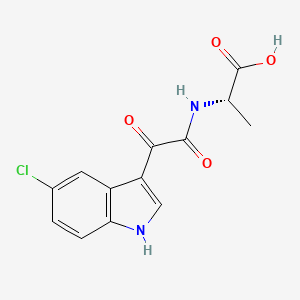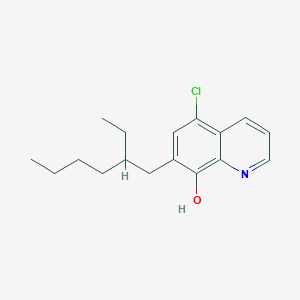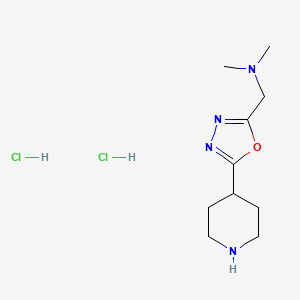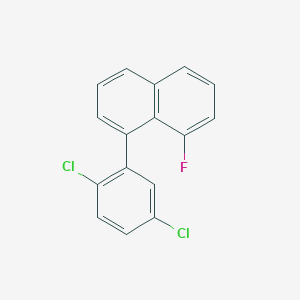
1-(2,5-Dichlorophenyl)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound is less reactive towards electrophilic aromatic substitution compared to unsubstituted naphthalene.
Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used, but the reaction conditions need to be carefully controlled to avoid over-substitution.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(2,5-Dichlorophenyl)-8-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-8-fluoronaphthalene is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the 2,5-dichlorophenyl group but has a different core structure.
5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with the 2,5-dichlorophenyl group but with a furoic acid core.
Uniqueness
1-(2,5-Dichlorophenyl)-8-fluoronaphthalene is unique due to the combination of the naphthalene ring system with the 2,5-dichlorophenyl and fluorine substituents. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-7-8-14(18)13(9-11)12-5-1-3-10-4-2-6-15(19)16(10)12/h1-9H |
InChI Key |
SESKAZJQHFWHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C(C=CC(=C3)Cl)Cl)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Hydroxy-4a'-methyl-4',4a',4b',5',6',7',8a',9'-octahydro-1'H-spiro[[1,3]dioxolane-2,2'-phenanthren]-8'(3'H)-one](/img/structure/B11839136.png)

![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)
